2-{[3-(2-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
The compound “2-{[3-(2-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide” is a heterocyclic small molecule featuring a pyrimido[5,4-b]indole core fused with a substituted phenyl ring and a sulfanyl acetamide side chain. The 2-methylphenyl substituent at position 3 of the pyrimidoindole core introduces steric and electronic effects, while the sulfanyl (-S-) linker connects the core to the acetamide group. The acetamide side chain is further modified with an oxolan-2-ylmethyl (tetrahydrofuran-derived) group, which enhances solubility and bioavailability compared to purely aromatic substituents .
Synthetic routes for analogous compounds typically involve coupling reactions between preformed pyrimidoindole intermediates and functionalized acetamides. For example, diazonium salt coupling methods (as seen in related sulfonamide-acetamide derivatives) or nucleophilic substitution reactions are common strategies for introducing sulfur-linked side chains .
Properties
IUPAC Name |
2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-15-7-2-5-11-19(15)28-23(30)22-21(17-9-3-4-10-18(17)26-22)27-24(28)32-14-20(29)25-13-16-8-6-12-31-16/h2-5,7,9-11,16,26H,6,8,12-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCGSINXALATAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-{[3-(2-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[3-(2-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyrimidoindole core but differ in substituents, influencing their physicochemical and pharmacological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyrimidoindole Derivatives
Key Findings:
Substituent Effects on Solubility :
- The oxolan-2-ylmethyl group in the target compound confers higher solubility in polar solvents compared to chlorophenyl or nitrophenyl derivatives, as observed in tetrahydrofuran-containing analogs .
- Methoxy and hydroxy groups (e.g., in and ) further enhance solubility but may reduce metabolic stability due to oxidative susceptibility .
The 2-methylphenyl group in the target compound balances steric bulk and lipophilicity, optimizing passive diffusion across biological membranes .
Synthetic Accessibility :
- Diazonium coupling (as in ) and nucleophilic substitution are widely used for introducing sulfanyl acetamide side chains. The oxolan-2-ylmethyl group may require protective group strategies during synthesis to prevent ring-opening reactions .
Biological Activity
The compound 2-{[3-(2-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide represents a novel class of pyrimidoindole derivatives with potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a pyrimidoindole core linked to a substituted phenyl group and an oxolan moiety. The presence of a sulfanyl group enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Recent studies have indicated that pyrimidoindole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds typically range from 37.9 to 113.8 μM , indicating their potential as antimicrobial agents .
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| 5d | 37.9 | MRSA |
| 5g | 36.5 | S. aureus |
| 5k | 53.6 | E. coli |
The proposed mechanism of action for this class of compounds involves the inhibition of specific enzymes or receptors critical for bacterial growth and survival. The interaction with these molecular targets can disrupt essential metabolic pathways, leading to cell death or growth inhibition.
Study on Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various pyrimidoindole derivatives, it was found that compounds similar to This compound exhibited potent activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . This highlights the compound's potential in treating infections caused by antibiotic-resistant bacteria.
Toxicity Assessment
Toxicity studies conducted on related compounds revealed that many derivatives were non-toxic at concentrations up to 200 μmol L^-1 . This suggests a favorable safety profile for further development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
